[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Description
[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid is a synthetic organic compound featuring a piperazine core substituted with an acetyl group at the 4-position. Its structure integrates a phenylamino group linked via a 2-oxoethyl chain to the piperazine ring, which is further connected to an acetic acid moiety. This configuration confers unique physicochemical properties, such as moderate polarity due to the acetyl group and carboxylic acid functionality. The compound is cataloged under CAS number sc-305389 and is commercially available for research purposes, though its specific biological activity remains underexplored in the provided literature .
Properties
IUPAC Name |
2-(N-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-13(20)17-7-9-18(10-8-17)15(21)11-19(12-16(22)23)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSJCPJPCXJVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of solid-phase synthesis and photocatalytic synthesis are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve function .
Medicine
Medically, [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in treating neurodegenerative diseases like Alzheimer’s .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing nerve signal transmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous piperazine-acetic acid derivatives.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Synthesis Highlights | Biological/Safety Notes | References |
|---|---|---|---|---|---|---|
| [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid (Target) | C₁₈H₂₂N₄O₄ | 358.40 (calc.) | 4-Acetylpiperazinyl, phenylamino | Not explicitly described | Research-grade availability | |
| [{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid | C₂₀H₂₂FN₃O₃ | 371.41 | 2-Fluorophenylpiperazinyl, phenylamino | Multi-step alkylation/condensation | Irritant (GHS hazard class) | |
| 2-({2-Oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid | C₁₈H₂₁N₅O₃ | 371.40 (calc.) | Pyrimidin-2-ylpiperazinyl, phenylamino | Discontinued commercially | Unknown bioactivity | |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium TFA | C₂₀H₁₈F₄N₂O₅ | 466.36 | 2-Fluorobenzoyl, 4-hydroxyphenyl-oxoethyl | Reflux with TFA deprotection, column chromatography | Crystallography data available | |
| [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid | C₁₇H₁₆Cl₂N₂O₃ | 367.23 | 3,4-Dichlorobenzylamino, phenylamino | Multi-step organic synthesis (literature-based) | Used in bioactive compound synthesis |
Key Comparative Insights:
Structural Variations: The target compound’s 4-acetylpiperazinyl group distinguishes it from derivatives with halogenated aryl (e.g., 2-fluorophenyl in ), heteroaromatic (e.g., pyrimidin-2-yl in ), or benzoyl substituents (e.g., 2-fluorobenzoyl in ). The phenylamino-2-oxoethyl-acetic acid backbone is conserved across compounds, suggesting shared reactivity in conjugation or salt formation.
Synthetic Methods :
- Many analogs (e.g., ) are synthesized via multi-step alkylation/condensation reactions, often involving reflux conditions and purification by column chromatography. The target compound likely follows similar protocols, though explicit details are absent in the evidence.
- Heterocyclic modifications (e.g., pyrimidin-2-yl in ) require specialized reagents, whereas acetyl introduction (target compound) may involve acetylation of a piperazine precursor.
Physicochemical and Safety Profiles: Molar mass ranges from ~350–470 g/mol, with higher values correlating to halogenation (e.g., dichlorobenzyl in ) or trifluoroacetate counterions ().
Piperazine derivatives are commonly explored as CNS agents or enzyme inhibitors due to their ability to modulate receptor binding.
Biological Activity
The compound [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid , also known by its CAS number 1142211-64-0, is a synthetic derivative with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Basic Information
- Molecular Formula : C₁₆H₂₁N₃O₄
- Molecular Weight : 319.36 g/mol
- CAS Number : 1142211-64-0
- Synonyms : Glycine, N-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-N-phenyl-
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 600.1 ± 55.0 °C (Predicted) |
| Density | 1.305 ± 0.06 g/cm³ (Predicted) |
| pKa | 1.98 ± 0.10 |
Anticonvulsant Activity
Research has indicated that derivatives of piperazine compounds exhibit notable anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, evaluating their effects in animal models of epilepsy. The results demonstrated that several compounds showed significant activity in the maximal electroshock (MES) test, particularly at doses of 100 mg/kg and 300 mg/kg .
Key Findings:
- Activity in MES Test : The compound exhibited protection against seizures induced by maximal electroshock, indicating potential as an anticonvulsant agent.
- Neurotoxicity Assessment : The rotarod test was utilized to assess acute neurological toxicity, revealing that while some compounds were effective, they displayed lower efficacy compared to phenytoin, a standard anticonvulsant .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlighted the importance of specific functional groups in enhancing biological activity. For instance, the introduction of fluorine atoms or trifluoromethyl groups was found to be critical for the anticonvulsant efficacy of these compounds .
Table: Summary of Anticonvulsant Activity
| Compound ID | Dose (mg/kg) | MES Protection | Neurological Toxicity |
|---|---|---|---|
| 19 | 100 | Yes | Low |
| 20 | 300 | Yes | Moderate |
| 24 | 100 | No | Low |
Study on Piperazine Derivatives
In a detailed study focusing on the synthesis and biological evaluation of piperazine derivatives, researchers synthesized multiple analogs and assessed their anticonvulsant activity through various screening methods. The study emphasized that modifications in the piperazine ring significantly influenced the compounds' pharmacological profiles .
The mechanism through which these compounds exert their anticonvulsant effects appears to involve modulation of neuronal voltage-sensitive sodium channels. Compounds that displayed higher lipophilicity were associated with delayed onset but prolonged duration of action, suggesting a relationship between physicochemical properties and pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
